molecular formula C16H13Cl2F2NO2 B2730288 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide CAS No. 339011-05-1

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide

Cat. No.: B2730288
CAS No.: 339011-05-1
M. Wt: 360.18
InChI Key: QEHLBLHWRXPEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of chloro and methyl groups attached to phenyl rings, as well as difluoroacetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.

    Nucleophilic substitution: The 4-chloro-2-methylphenol undergoes nucleophilic substitution with 2,2-difluoroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide.

    Amidation: The final step involves the reaction of the intermediate with 3-chloro-4-methylaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Compounds with substituted halogen atoms.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-dichloroacetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is unique due to the presence of difluoroacetamide functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F2NO2/c1-9-3-5-12(8-13(9)18)21-15(22)16(19,20)23-14-6-4-11(17)7-10(14)2/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHLBLHWRXPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.